Cas no 864754-31-4 (1-(pyridin-2-yl)-1,4-diazepane dihydrochloride)
1-(pyridin-2-yl)-1,4-diazepane dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-1,4-Diazepine,hexahydro-1-(2-pyridinyl)-, hydrochloride (1:2)
- 1-(Pyridin-2-Yl)-1,4-Diazepane Dihydrochloride
- 1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE
- 1-pyridin-2-yl-1,4-diazepane,dihydrochloride
- EN300-1271936
- 1-(Pyridin-2-yl)-1,4-diazepane--hydrogen chloride (1/2)
- 1-pyridin-2-yl-1,4-diazepane;dihydrochloride
- 864754-31-4
- 1-(Pyridin-2-yl)-1,4-diazepanedihydrochloride
- DTXSID70592280
- 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride
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- Inchi: 1S/C10H15N3.2ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;;/h1-2,4,6,11H,3,5,7-9H2;2*1H
- InChI Key: KBCBUUCDZBKYQN-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C2C=CC=CN=2)CCNCCC1
Computed Properties
- Exact Mass: 249.08000
- Monoisotopic Mass: 249.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2A^2
Experimental Properties
- PSA: 28.16000
- LogP: 2.87910
1-(pyridin-2-yl)-1,4-diazepane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1271936-1.0g |
1-(pyridin-2-yl)-1,4-diazepane dihydrochloride |
864754-31-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| 1PlusChem | 1P00GVCC-50mg |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 50mg |
$67.00 | 2025-03-14 | |
| 1PlusChem | 1P00GVCC-100mg |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 100mg |
$83.00 | 2025-03-14 | |
| 1PlusChem | 1P00GVCC-250mg |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 250mg |
$103.00 | 2025-02-27 | |
| 1PlusChem | 1P00GVCC-500mg |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 500mg |
$143.00 | 2025-02-27 | |
| 1PlusChem | 1P00GVCC-1g |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 1g |
$173.00 | 2025-02-27 | |
| 1PlusChem | 1P00GVCC-2.5g |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 2.5g |
$344.00 | 2025-02-27 | |
| 1PlusChem | 1P00GVCC-5g |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 5g |
$722.00 | 2024-04-21 | |
| 1PlusChem | 1P00GVCC-10g |
1-PYRIDIN-2-YL-[1,4]DIAZEPANE DIHYDROCHLORIDE |
864754-31-4 | 95% | 10g |
$1188.00 | 2024-04-21 | |
| Enamine | EN300-1271936-50mg |
1-(pyridin-2-yl)-1,4-diazepane dihydrochloride |
864754-31-4 | 95.0% | 50mg |
$28.0 | 2023-10-02 |
1-(pyridin-2-yl)-1,4-diazepane dihydrochloride Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride
1-(Pyridin-2-yl)-1,4-diazepane Dihydrochloride: A Comprehensive Overview
The compound 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride, identified by the CAS number 864754-31-4, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered ring structures containing two nitrogen atoms. The presence of a pyridine ring attached to the diazepane structure introduces unique electronic and steric properties, making it a subject of interest for researchers and industry professionals alike.
The synthesis of 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride involves a multi-step process that typically begins with the preparation of the diazepane ring. This is often achieved through cyclization reactions, where appropriate precursors are subjected to conditions that promote ring formation. The pyridine moiety is then introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. The final step involves protonation to yield the dihydrochloride salt, which is the most stable and commonly used form of this compound.
Recent studies have highlighted the potential of 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride in drug discovery. Its unique structure allows for interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. For instance, research published in 2023 demonstrated that this compound exhibits potent activity against certain subtypes of serotonin receptors, making it a promising candidate for the development of antidepressant and anxiolytic agents. Additionally, its ability to modulate ion channels suggests potential applications in treating neurological disorders such as epilepsy and chronic pain.
In terms of chemical properties, 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride is known for its high solubility in polar solvents and moderate stability under physiological conditions. These characteristics make it suitable for use in pharmaceutical formulations and in vitro assays. Furthermore, its structural flexibility allows for further functionalization, enabling researchers to explore derivatives with enhanced bioavailability and efficacy.
The application of computational chemistry techniques has greatly advanced our understanding of this compound's behavior at the molecular level. For example, molecular docking studies have revealed that the pyridine ring plays a critical role in determining the compound's binding affinity to its target proteins. This insight has guided efforts to optimize its pharmacokinetic properties through rational drug design.
In conclusion, 1-(pyridin-2-yl)-1,4-diazepane dihydrochloride, with its unique structure and versatile properties, represents a valuable tool in contemporary chemical research. Its potential applications span across drug discovery, material science, and catalysis. As research continues to uncover new facets of this compound's behavior, it is likely to play an increasingly important role in advancing both academic and industrial endeavors.
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